2-(3-Bromophenyl)-2-acetamidoacetic acid
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Overview
Description
2-(3-Bromophenyl)-2-acetamidoacetic acid is an organic compound that belongs to the class of acetamido acids. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an acetamido group and an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-acetamidoacetic acid typically involves the bromination of phenylacetic acid followed by the introduction of an acetamido group. One common method involves the reaction of 3-bromophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent acetamidation step can be optimized using various catalysts and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-2-acetamidoacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the acetamido group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetic acids can be formed.
Oxidation Products: Oxidation of the acetamido group can yield oxo derivatives.
Reduction Products: Reduction can lead to the formation of amines or dehalogenated compounds.
Scientific Research Applications
2-(3-Bromophenyl)-2-acetamidoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
3-Bromophenylacetic acid: Lacks the acetamido group, making it less versatile in certain reactions.
2-Acetamidoacetic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3-Bromo-2-nitrophenylacetic acid: Contains a nitro group instead of an acetamido group, leading to different chemical properties and applications.
Uniqueness: 2-(3-Bromophenyl)-2-acetamidoacetic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-acetamido-2-(3-bromophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQKEJLIYOJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266732-06-2 |
Source
|
Record name | 2-(3-bromophenyl)-2-acetamidoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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